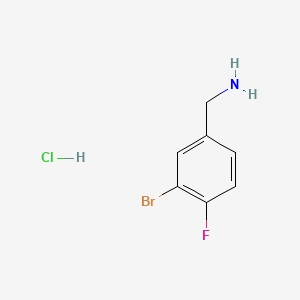

3-Bromo-4-fluorobenzylamine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3-bromo-4-fluorophenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFN.ClH/c8-6-3-5(4-10)1-2-7(6)9;/h1-3H,4,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSFNYNQGERWCMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN)Br)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70369277 | |

| Record name | 3-Bromo-4-fluorobenzylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202865-68-7 | |

| Record name | Benzenemethanamine, 3-bromo-4-fluoro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202865-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4-fluorobenzylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenemethanamine, 3-bromo-4-fluoro-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.240 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Bromo-4-fluorobenzylamine hydrochloride physical properties

An In-Depth Technical Guide to 3-Bromo-4-fluorobenzylamine Hydrochloride: Properties, Analysis, and Applications for Drug Development Professionals

Section 1: Introduction and Strategic Importance

This compound is a substituted aromatic amine that serves as a critical building block in modern medicinal chemistry. Its strategic importance lies in the unique electronic properties conferred by the bromo and fluoro substituents on the benzylamine scaffold. The fluorine atom can enhance metabolic stability, improve binding affinity, and modulate pKa, while the bromine atom provides a versatile synthetic handle for a variety of cross-coupling reactions. This guide offers a comprehensive overview of its physical properties, analytical characterization, safety protocols, and applications for scientists engaged in pharmaceutical research and development.

Section 2: Chemical Identity and Structural Elucidation

Accurate identification is the foundation of reproducible science. This section details the key identifiers for this compound.

A notable discrepancy exists in public databases regarding the CAS Number for this compound. While both 202865-68-7 and 77771-03-0 are frequently cited, CAS 202865-68-7 is more consistently associated with the hydrochloride salt form.[1][2] Researchers are advised to verify the CAS number with their specific supplier's documentation.

Section 3: Physicochemical Properties

The physical and chemical properties of a starting material dictate its handling, reaction conditions, and purification strategies. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 202865-68-7 (primary), 77771-03-0 (secondary) | [1][2] |

| Molecular Formula | C₇H₈BrClFN | [2][3] |

| Molecular Weight | 240.50 g/mol | [3][4] |

| Appearance | Pale cream or yellow powder/solid | [4] |

| Melting Point | 214-218 °C | N/A |

| Solubility | Soluble in water | N/A |

| Storage Class | 11 (Combustible Solids) | [3] |

| InChI Key | RSFNYNQGERWCMT-UHFFFAOYSA-N | [3][4] |

| SMILES String | Cl.NCc1ccc(F)c(Br)c1 | [3] |

The hydrochloride salt form imparts increased water solubility compared to the free base, which is advantageous for certain reaction conditions and for biological screening protocols. Its high melting point is indicative of a stable, crystalline solid under standard laboratory conditions.

Section 4: Analytical Characterization Protocols

Confirming the identity and purity of starting materials is a non-negotiable aspect of drug development. The following are standard protocols for the characterization of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Rationale: ¹H NMR provides unambiguous structural information by mapping the chemical environment of protons within the molecule. For this compound, it is used to confirm the presence and connectivity of the aromatic and benzylic protons.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ will allow for observation of the amine protons, whereas D₂O will cause them to exchange and disappear from the spectrum.

-

Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Obtain a standard ¹H spectrum with 16-32 scans. Reference the spectrum to the residual solvent peak (e.g., DMSO at ~2.50 ppm).

Expected Spectrum and Interpretation:

-

Aromatic Region (δ 7.0-8.0 ppm): Three distinct signals are expected for the three protons on the aromatic ring. The electron-withdrawing effects of the bromine and fluorine atoms will shift these protons downfield.[5][6] The coupling patterns (doublets, doublet of doublets) will be complex due to both ³J (H-H) and through-space or long-range J (H-F) coupling.

-

Benzylic Protons (δ ~4.0 ppm): A singlet or a closely coupled multiplet corresponding to the two protons of the methylene (-CH₂) group is expected.[7] The adjacent NH₃⁺ group will cause a downfield shift.

-

Amine Protons (δ > 8.0 ppm, in DMSO-d₆): A broad singlet corresponding to the three protons of the ammonium (-NH₃⁺) group is expected. Its chemical shift can be highly variable and concentration-dependent.

Mass Spectrometry (MS)

Rationale: MS is used to confirm the molecular weight and isotopic distribution pattern, which is characteristic for bromine-containing compounds.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile/water.

-

Instrumentation: Use an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer.

-

Data Acquisition: Acquire the spectrum in positive ion mode.

Expected Spectrum and Interpretation: The primary ion observed will be the molecular ion of the free base [M+H]⁺, resulting from the loss of HCl. This will appear as a pair of peaks of nearly equal intensity at m/z 204.0 and 206.0, corresponding to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is the standard method for assessing the purity of pharmaceutical intermediates.

Experimental Protocol:

-

Mobile Phase: A typical mobile phase would consist of a gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid.

-

Stationary Phase: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is suitable.

-

Detection: UV detection at a wavelength where the aromatic ring absorbs, typically between 210-280 nm.

-

Analysis: Inject a prepared solution of the compound and run the gradient method. Purity is determined by the area percentage of the main peak relative to all other peaks.

Section 5: Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with reactive chemical intermediates.

Hazard Identification: this compound is classified with the following hazards:

The GHS pictogram associated with these hazards is the exclamation mark (GHS07).[3]

Safe Handling Workflow:

Storage and Stability:

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8]

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[9]

-

Stability: The compound is stable under recommended storage conditions.

Section 6: Applications in Medicinal Chemistry & Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but is a key intermediate used in the synthesis of more complex molecules. Its utility stems from the ability to use the bromine and amine functionalities in sequential synthetic steps.

Role as a Synthetic Building Block: The primary amine serves as a nucleophile or can be protected and carried through several synthetic steps before being used to install a key pharmacophoric element. The bromine atom is a key site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the facile formation of carbon-carbon and carbon-heteroatom bonds.[10][11] This strategy is fundamental to building the complex molecular architectures required for targeted therapies.[11]

The specific substitution pattern is valuable in the development of kinase inhibitors, GPCR modulators, and other targeted therapies where precise interaction with a biological target is required. Related bromo-fluoro aromatic compounds are explicitly used in the development of treatments for cancer and inflammatory conditions.[11]

Section 7: Conclusion

This compound is a high-value chemical intermediate whose physical properties make it amenable to a wide range of synthetic transformations. A thorough understanding of its chemical identity, analytical profile, and safety requirements is essential for its effective and safe use in the laboratory. Its strategic utility in building complex molecular scaffolds ensures its continued relevance to researchers, scientists, and drug development professionals dedicated to advancing the frontier of medicine.

References

- BuyersGuideChem. (n.d.). This compound suppliers and producers.

- Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES.

- EON Biotech. (n.d.). 3-Bromo-4-fluorobenzyl alcohol – (77771-03-0).

- University College London. (n.d.). Chemical shifts.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 3-Bromo-4-fluorobenzonitrile in Modern Pharmaceutical Synthesis.

- Chemistry LibreTexts. (2020, May 30). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy.

- Amerigo Scientific. (n.d.). This compound.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.

- ResearchGate. (2025, August 6). Synthesis of 3-bromo-4-fluoronitrobenzene.

- PubChem. (n.d.). 3-Bromo-4-fluorobenzaldehyde.

Sources

- 1. This compound suppliers and producers - BuyersGuideChem [buyersguidechem.com]

- 2. Page loading... [guidechem.com]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound, 98% [cymitquimica.com]

- 5. ucl.ac.uk [ucl.ac.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. compoundchem.com [compoundchem.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. 77771-03-0 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 11. nbinno.com [nbinno.com]

An In-Depth Technical Guide to 3-Bromo-4-fluorobenzylamine Hydrochloride: A Key Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of 3-Bromo-4-fluorobenzylamine hydrochloride, a halogenated building block of increasing importance in medicinal chemistry and drug development. We will delve into its chemical structure, robust synthetic pathways, characteristic analytical data, and strategic applications, offering field-proven insights for researchers and scientists.

Introduction: The Strategic Value of Halogenated Scaffolds

In the landscape of modern drug discovery, the strategic incorporation of halogens into molecular scaffolds is a cornerstone of rational drug design. Halogen atoms, particularly fluorine and bromine, can profoundly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to protein targets. This compound emerges as a particularly valuable intermediate, offering a unique combination of these attributes. Its structure provides a reactive handle for further molecular elaboration via the bromine atom (e.g., in cross-coupling reactions) while the fluorine atom modulates electronic properties and the primary amine serves as a crucial anchor point for building more complex molecular architectures. This guide serves to equip researchers with the foundational knowledge to effectively utilize this versatile compound.

Chemical Structure and Physicochemical Properties

The fundamental identity of a chemical reagent is defined by its structure and properties. This compound is the hydrochloride salt of the parent amine, (3-bromo-4-fluorophenyl)methanamine. The salt form is typically preferred for its improved stability and handling characteristics as a crystalline solid.[1]

Table 1: Physicochemical and Structural Identifiers

| Property | Value | Source(s) |

| Chemical Name | This compound | |

| Synonym | (3-Bromo-4-fluorophenyl)methanamine hydrochloride | [1][2] |

| CAS Number | 202865-68-7 | [1] |

| Molecular Formula | C₇H₈BrClFN | [1][3] |

| Molecular Weight | 240.50 g/mol | [1][3] |

| Appearance | Pale cream to white powder or solid | [1] |

| SMILES | Cl.NCc1ccc(F)c(Br)c1 | [4] |

| InChI Key | RSFNYNQGERWCMT-UHFFFAOYSA-N | [4] |

Synthesis and Manufacturing: A Two-Stage Approach

The synthesis of this compound is most logically and efficiently achieved through a two-stage process, beginning with the regioselective bromination of a commercially available starting material, followed by conversion of the aldehyde to the target primary amine. This approach ensures high yields and purity.

Stage 1: Synthesis of the Precursor Aldehyde

The critical intermediate, 3-bromo-4-fluorobenzaldehyde, is synthesized from 4-fluorobenzaldehyde. While traditional methods involve direct bromination with liquid bromine, a safer and more environmentally conscious patented method utilizes sodium bromide and an oxidizing agent, which generates bromine in situ.[5] This approach avoids the handling of highly toxic and volatile liquid bromine and provides excellent yield and purity.[5]

Protocol 1: Synthesis of 3-Bromo-4-fluorobenzaldehyde [5]

-

Solution A Preparation: Dissolve 1.0 mole of 4-fluorobenzaldehyde in 160 mL of dichloromethane in a suitable reaction vessel.

-

Solution B Preparation: In a separate vessel, dissolve 1.01 moles of sodium bromide in 100 mL of pure water. While stirring, carefully add 100 mL of 35% hydrochloric acid.

-

Reaction Initiation: At a controlled temperature of 20-25 °C, mix Solution A and Solution B.

-

Oxidative Bromination: While stirring vigorously, add 1.02 moles of 8% sodium hypochlorite aqueous solution dropwise over 1 hour. The use of sonication during this step is reported to improve reaction efficiency.

-

Reaction Completion & Quenching: After the addition is complete, continue stirring at 20-25 °C for 30 minutes. Allow the phases to separate.

-

Work-up and Isolation: Separate the organic (dichloromethane) phase. Wash the organic layer with water until neutral, then dry over anhydrous sodium sulfate. Remove the dichloromethane under reduced pressure to yield the crude product.

-

Purification: The crude material can be purified by bulk melting crystallization at approximately 31 °C to yield the pure 3-bromo-4-fluorobenzaldehyde product with high purity (>99%) and yield (>90%).[5]

Stage 2: Conversion to this compound

The conversion of the aldehyde to the primary amine is a classic transformation that can be achieved via several robust methods. Reductive amination is the most direct and widely used industrial method.

Protocol 2: Reductive Amination of 3-Bromo-4-fluorobenzaldehyde

This protocol is based on modern methodologies for the direct reductive amination of aldehydes using ammonia.[6][7]

-

Reaction Setup: To a pressure vessel, add 3-bromo-4-fluorobenzaldehyde (1.0 eq), a cobalt (II) chloride catalyst (e.g., 2 mol%), and a suitable solvent such as methanol or ethanol.

-

Ammonia Addition: Add aqueous ammonia (e.g., 28-30%, 5-10 eq) as the amine source.

-

Reduction: Seal the vessel and introduce a reducing agent. This can be gaseous hydrogen (H₂) at a pressure of 1-10 bar.[6] Alternatively, a chemical hydride source like ammonia borane can be used.[8]

-

Reaction Conditions: Heat the mixture to approximately 80 °C and stir until reaction completion is confirmed by TLC or LC-MS analysis.

-

Work-up: Cool the reaction mixture and filter to remove the catalyst. Evaporate the solvent under reduced pressure. Take up the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove excess ammonia and salts.

-

Salt Formation: Dry the organic layer over anhydrous sodium sulfate, filter, and then bubble dry hydrogen chloride (HCl) gas through the solution, or add a solution of HCl in a solvent like ether or isopropanol.

-

Isolation: The this compound will precipitate as a solid. Collect the solid by filtration, wash with a small amount of cold solvent (e.g., diethyl ether), and dry under vacuum.

Caption: Synthetic workflow for 3-Bromo-4-fluorobenzylamine HCl.

Spectroscopic Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the final compound. While specific experimental spectra for this compound are not widely published, the following tables provide expected characteristic data based on its structure and data from analogous compounds.[9]

Table 2: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.60 | broad s | 3H | -NH₃⁺ | Protons on the ammonium group, typically broad and downfield. |

| ~7.95 | dd | 1H | Ar-H (H2) | Aromatic proton ortho to bromine, showing coupling to H6. |

| ~7.75 | ddd | 1H | Ar-H (H6) | Aromatic proton between Br and CH₂NH₃⁺, showing coupling to H2 and fluorine. |

| ~7.50 | t | 1H | Ar-H (H5) | Aromatic proton ortho to fluorine, showing coupling to H6 and a larger coupling to fluorine. |

| ~4.10 | q | 2H | -CH₂- | Benzylic protons, coupled to the adjacent NH₃⁺ group. |

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group Assignment | Rationale |

| 3000 - 2800 | N-H stretch (Ammonium) | Broad, strong absorption characteristic of R-NH₃⁺ salts. |

| 1600, 1500, 1450 | C=C stretch (Aromatic) | Multiple sharp bands indicating the aromatic ring. |

| ~1250 | C-F stretch | Strong absorption typical for aryl-fluorine bonds. |

| 1050 - 1000 | C-N stretch | Characteristic stretch for the benzylic amine. |

| 700 - 550 | C-Br stretch | Strong to medium absorption at lower frequencies for the C-Br bond. |

Table 4: Predicted Mass Spectrometry Data (ESI+)

| m/z (Calculated) | Species | Rationale |

| 203.9893 | [M+H]⁺ (for C₇H₈⁷⁹BrFN) | Molecular ion of the free amine (⁷⁹Br isotope). |

| 205.9873 | [M+H]⁺ (for C₇H₈⁸¹BrFN) | Molecular ion of the free amine (⁸¹Br isotope), expected to be in a ~1:1 ratio with the ⁷⁹Br peak. |

| 188.9631 | [M-NH₂]⁺ | Fragmentation pattern showing loss of the amino group. |

Applications in Drug Development: A Strategic Building Block

The utility of this compound lies in its capacity as a versatile scaffold for building complex drug candidates. The strategic placement of the bromo, fluoro, and amino groups serves distinct purposes in medicinal chemistry.

-

Vector for Complexity: The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the straightforward introduction of diverse aryl, heteroaryl, or alkyl groups at this position, enabling rapid exploration of the chemical space around the core scaffold.

-

Modulation of Properties: The fluorine atom at the 4-position significantly alters the electronic nature of the aromatic ring. Its strong electron-withdrawing effect can modulate the pKa of the amine and influence the binding interactions of the molecule with its biological target. Furthermore, fluorine substitution is a well-established strategy to block metabolic oxidation at that position, often improving the pharmacokinetic profile of a drug candidate.

-

Linkage Point: The primary amine is a fundamental nucleophile and a key point for amide bond formation, reductive amination with other carbonyls, or formation of sulfonamides. This allows the core to be linked to other pharmacophores or functional groups essential for biological activity.

Case Insight: Application in Kinase Inhibitor Synthesis

While a direct synthesis using this exact molecule may not be widely published, its structural motif is highly relevant in modern oncology research, particularly in the development of protein kinase inhibitors. For example, patents for B-Raf inhibitors, a key target in melanoma, describe the synthesis of complex heterocyclic cores linked to substituted aniline or benzylamine moieties.[10] The halogenated phenyl ring of a building block like 3-Bromo-4-fluorobenzylamine provides an ideal anchor to orient the molecule within the ATP-binding pocket of the kinase, while the amine provides the linkage to the rest of the inhibitor. The bromo- and fluoro-substituents are crucial for fine-tuning the selectivity and potency of the inhibitor against the target kinase.

Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage are paramount to ensure safety and maintain the integrity of the compound.

-

Hazard Identification: The compound is classified as causing serious eye irritation (H319).[11] It should be handled with care, avoiding contact with eyes, skin, and clothing.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid generating dust during handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents.

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

-

Skin: Wash off with plenty of soap and water.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration.

-

Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.

-

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed building block that empowers medicinal chemists to construct novel and complex molecules with therapeutic potential. Its well-defined synthesis, combined with the versatile reactivity of its functional groups, makes it an invaluable tool in the iterative process of drug design and optimization. Understanding its synthesis, properties, and strategic application provides a distinct advantage to researchers aiming to develop the next generation of targeted therapies.

References

- Wu, H., & Hynes, J., Jr. (2010). A Highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes.

- Raphoko, L., et al. (2021). Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. Molecules, 26(15), 4478.

- BenchChem. (2025). A Comparative Guide to the Synthesis of N-Substituted Benzylamines, Featuring 2-Amino-N-cyclohexyl-N-methylbenzylamine.

- Galman, J. L., et al. (2017). Biocatalytic synthesis of a range of substituted benzylamines mediated by Pp-SpuC. Catalysis Science & Technology, 7(23), 5769-5773.

- Ningbo Innopharmchem Co., Ltd. (n.d.).

- Gutiérrez, R., et al. (2024). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Journal of Chemical Sciences, 136(24).

- Google Patents. (2019). CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.

- Google Patents. (2016). US9504671B2 - Compounds and compositions as protein kinase inhibitors.

- Zhang, S., Hu, Y., Li, M., & Xie, Y. (2024). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Organic Letters, 26(34), 7122–7127.

- Google Patents. (2002). US6340773B1 - Preparation of halogenated primary amines.

- Bowman, M. D., & Peterson, J. S. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive.

- Google Patents. (2016). US9314464B2 - Compounds and compositions as protein kinase inhibitors.

- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).

- Amerigo Scientific. (n.d.). This compound.

- Google Patents. (1983).

- ResearchGate. (2021).

- The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube.

- Google Patents. (2016). US9504671B2 - Compounds and compositions for use as therapeutic agents.

- Google Patents. (2013). US20130231336A1 - Compounds and compositions as protein kinase inhibitors.

- ChemicalBook. (n.d.). (3-bromo-2-fluorophenyl)methanamine hydrochloride(1177559-63-5) 1H NMR spectrum.

- PubChem. (n.d.). 1-(3-Bromo-4-fluorophenyl)methanamine hydrochloride.

- Quick Company. (2025).

- Google Patents. (2012). WO2010086877A3 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde.

- BLD Pharm. (n.d.). 77771-02-9|3-Bromo-4-fluorobenzaldehyde.

Sources

- 1. This compound, 98% [cymitquimica.com]

- 2. (3-bromo-4-fluorophenyl)methylamine,chloride; 3-bromo-4-fluorobenzylamine hcl; (3-bromo-4-fluorophenyl)methanamine hydrochloride; this compound | Chemrio [chemrio.com]

- 3. This compound, 98%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. This compound - Amerigo Scientific [amerigoscientific.com]

- 5. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde - Google Patents [patents.google.com]

- 6. Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]

- 10. US9314464B2 - Compounds and compositions as protein kinase inhibitors - Google Patents [patents.google.com]

- 11. US6340773B1 - Preparation of halogenated primary amines - Google Patents [patents.google.com]

An In-depth Technical Guide to 3-Bromo-4-fluorobenzylamine Hydrochloride (CAS 202865-68-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-fluorobenzylamine hydrochloride is a critical halogenated building block in the field of medicinal chemistry and organic synthesis.[1][2] Its structure, featuring a benzylamine core substituted with both bromine and fluorine atoms, provides a versatile scaffold for the development of novel pharmaceutical agents and complex organic molecules. The presence of the halogen substituents significantly influences the compound's reactivity, physicochemical properties, and ultimately, the biological activity of its derivatives.[3][4]

The fluorine atom can enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets, all desirable traits in drug candidates.[5][6][7] Simultaneously, the bromine atom serves as a versatile synthetic handle, enabling a wide range of cross-coupling reactions to introduce molecular diversity.[8] This guide provides a comprehensive overview of the properties, synthesis, reactivity, applications, and safe handling of this compound, serving as a vital resource for professionals in drug discovery and development.

Physicochemical and Structural Properties

This compound is typically a pale cream or yellow solid.[9][10] The hydrochloride salt form enhances its stability and water solubility, making it easier to handle and use in various reaction conditions.

| Property | Value | Source(s) |

| CAS Number | 202865-68-7 | [11] |

| Molecular Formula | C₇H₈BrClFN | |

| Molecular Weight | 240.50 g/mol | [1] |

| Appearance | Pale cream powder or lumps | [9] |

| Melting Point | 214 °C | [10] |

| Solubility | Soluble in water | [10] |

| SMILES | Cl.NCc1ccc(F)c(Br)c1 | [1] |

| InChI Key | RSFNYNQGERWCMT-UHFFFAOYSA-N | [9] |

Synthesis and Purification

The synthesis of substituted benzylamines like 3-Bromo-4-fluorobenzylamine is a cornerstone of many research projects.[12] A common and efficient pathway involves the reduction of the corresponding oxime, which is itself derived from the aldehyde. This multi-step process is reliable and scalable for laboratory purposes.

Experimental Protocol: Synthesis via Oxime Reduction

This protocol describes a representative synthesis starting from 3-bromo-4-fluorobenzaldehyde.

Part 1: Oximation of 3-Bromo-4-fluorobenzaldehyde

-

Dissolve Starting Material: In a round-bottom flask, dissolve 3-bromo-4-fluorobenzaldehyde (1.0 eq) in a suitable solvent such as aqueous ethanol.

-

Add Reagents: Add hydroxylamine hydrochloride (1.2 eq) followed by a base like sodium hydroxide or sodium acetate (1.5 eq) to the solution.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 60-70°C) for 2-4 hours.[13] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture and precipitate the oxime product by adding cold water.

-

Isolation: Collect the solid 3-bromo-4-fluorobenzaldehyde oxime by vacuum filtration, wash with cold water, and dry under vacuum.

Part 2: Reduction of the Oxime and Salt Formation

-

Dissolve Oxime: Suspend the dried oxime (1.0 eq) in a solvent like ethanol or methanol.

-

Catalyst and Hydrogenation: Add a catalytic amount of Palladium on Carbon (Pd/C, 5-10 mol%). Subject the mixture to hydrogenation (H₂ gas balloon or Parr shaker) at room temperature. Alternative reducing agents like sodium borohydride (NaBH₄) can also be used.[14]

-

Reaction Monitoring: Monitor the reduction by TLC until the oxime is fully consumed.

-

Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Salt Formation: To the filtrate, add a solution of hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether or ethanol) dropwise until precipitation is complete.

-

Final Product Isolation: Collect the precipitated this compound by vacuum filtration.

-

Purification: The final product can be further purified by recrystallization from a solvent system like ethanol/ether to achieve high purity.

Chemical Reactivity and Applications in Drug Discovery

The utility of this compound stems from its dual reactivity. The primary amine is a nucleophile, while the bromo-substituted aromatic ring is primed for cross-coupling reactions.

Causality in Experimental Choices:

-

Amine Reactions: The primary amine readily undergoes acylation, sulfonylation, and alkylation. These reactions are fundamental for building amide and sulfonamide libraries, which are prevalent in pharmaceuticals. Reductive amination offers a direct route to secondary and tertiary amines.[15]

-

Palladium-Catalyzed Cross-Coupling: The bromine atom is an excellent substrate for various Pd-catalyzed reactions. Suzuki and Heck couplings are used to form new carbon-carbon bonds, extending the molecular scaffold. The Buchwald-Hartwig amination allows for the introduction of new nitrogen-based functional groups. The choice of catalyst, ligand, and base is critical and depends on the specific substrates to maximize yield and prevent side reactions.[16][17]

This dual functionality makes the compound a valuable intermediate for synthesizing a diverse range of complex molecules, including inhibitors of enzymes like 17β-Hydroxysteroid Dehydrogenase Type 3 and DNA gyrase.[14][17]

Analytical Characterization

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (multiplets in the ~7.0-8.0 ppm region), a benzylic CH₂ signal (singlet or broad singlet around 4.0 ppm), and a broad signal for the -NH₃⁺ protons. |

| ¹³C NMR | Signals for the aromatic carbons (some showing C-F coupling) and a signal for the benzylic carbon (~40-45 ppm). |

| ¹⁹F NMR | A singlet or multiplet corresponding to the single fluorine atom on the aromatic ring. |

| IR Spectroscopy | Characteristic peaks for N-H stretching (broad, ~2500-3000 cm⁻¹ for the amine salt), C-H aromatic stretching (~3100-3000 cm⁻¹), and C-F/C-Br stretching in the fingerprint region. |

| Mass Spectrometry | The mass spectrum of the free base (C₇H₇BrFN) would show a characteristic isotopic pattern for bromine (⁷⁹Br/⁸¹Br in ~1:1 ratio). The molecular ion peak [M]⁺ would be observed around m/z 204/206. |

| HPLC | A single major peak indicating high purity when analyzed using a suitable column (e.g., C18) and mobile phase. |

Note: Buyers should confirm the identity and purity of the product, as some suppliers may not provide detailed analytical data.[1]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. Based on data for analogous compounds, it should be treated as an irritant.[11][21]

-

Hazard Classification:

-

Personal Protective Equipment (PPE):

-

Handling and Storage:

-

First Aid Measures:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[22]

-

Skin: Wash off immediately with soap and plenty of water.[21]

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[22]

-

Ingestion: Rinse mouth with water and seek medical attention. Do not induce vomiting.[22]

-

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.[24]

References

- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of Fluorinated Aromatics in Modern Drug Discovery.

- Amerigo Scientific. (n.d.). This compound.

- ChemistryViews. (2018). Practical Synthesis of α-Substituted Primary Benzylamines.

- Lee, K., & Kim, Y. (2017). One-pot sequential synthesis of O-(halo-substituted benzyl) hydroxylammonium salts. Journal of the Korean Chemical Society, 61(3), 153-157.

- Vicker, N., et al. (2017). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Molecules, 22(9), 1413.

- Lin, Z., et al. (2024). Fluorine in drug discovery: Role, design and case studies. Journal of Pharmaceutical Sciences & Research, 16(1), 1-12.

- Le Studium. (n.d.). Fluorine as a key element in modern drug discovery and development.

- PubChem. (n.d.). 1-(3-Bromo-4-fluorophenyl)methanamine hydrochloride.

- Müller, K., Faeh, C., & Diederich, F. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359-69.

- Google Patents. (2002). US6340773B1 - Preparation of halogenated primary amines.

- PubChem. (n.d.). 3-Bromo-4-fluorobenzaldehyde.

- Appchem. (n.d.). 3-Bromo-5-fluorobenzylamine hydrochloride.

- Reich, H. (2020). NMR Spectroscopy.

- MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives....

Sources

- 1. This compound - Amerigo Scientific [amerigoscientific.com]

- 2. 4-Bromo-2-fluorobenzylamine (144344-07-4) at Nordmann - nordmann.global [nordmann.global]

- 3. CAS 202865-68-7: Benzenemethanamine, 3-bromo-4-fluoro-, hy… [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 8. nbinno.com [nbinno.com]

- 9. This compound, 98% [cymitquimica.com]

- 10. echemi.com [echemi.com]

- 11. Page loading... [guidechem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. US6340773B1 - Preparation of halogenated primary amines - Google Patents [patents.google.com]

- 14. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. 77771-03-0 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 17. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies [mdpi.com]

- 18. 3-Bromobenzylamine hydrochloride(39959-54-1) 1H NMR spectrum [chemicalbook.com]

- 19. 3-Bromo-4-fluorobenzaldehyde | C7H4BrFO | CID 173604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. organicchemistrydata.org [organicchemistrydata.org]

- 21. fishersci.com [fishersci.com]

- 22. fishersci.com [fishersci.com]

- 23. beta.lakeland.edu [beta.lakeland.edu]

- 24. keyorganics.net [keyorganics.net]

An In-depth Technical Guide to the Molecular Weight of 3-Bromo-4-fluorobenzylamine Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the molecular weight of 3-Bromo-4-fluorobenzylamine hydrochloride (CAS No: 77771-03-0), a key intermediate in pharmaceutical research and development. Beyond simply stating the value, this document elucidates the fundamental calculation of its molecular weight from constituent atoms, explores the critical role this parameter plays in ensuring experimental accuracy and reproducibility, and details protocols for its practical application and analytical verification. This guide is intended for researchers, chemists, and drug development professionals who require a foundational understanding and practical application of this compound's core physicochemical properties.

Deconstruction and Verification of Molecular Weight

The molecular weight (MW) of a compound is the sum of the atomic weights of its constituent atoms.[1][2] For this compound, the empirical formula is C₇H₈BrClFN.[3][4] The molecular weight is consistently reported as 240.50 g/mol .[3][4][5][6]

This value is derived by summing the standard atomic weights of each atom in the molecule, as defined by the International Union of Pure and Applied Chemistry (IUPAC).[6][7] The calculation is a self-validating check of the compound's elemental composition.

Table 1: Calculation of Molecular Weight for C₇H₈BrClFN

| Element | Symbol | Count | Standard Atomic Weight ( g/mol )* | Subtotal ( g/mol ) |

| Carbon | C | 7 | 12.011 | 84.077 |

| Hydrogen | H | 8 | 1.008 | 8.064 |

| Bromine | Br | 1 | 79.904 | 79.904 |

| Fluorine | F | 1 | 18.998 | 18.998 |

| Chlorine | Cl | 1 | 35.45 | 35.45 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Total | 240.500 |

*Standard atomic weights are sourced from IUPAC and NIST data. For elements with a natural isotopic variance, a conventional value is used.[4][6][8][9][10][11]

The logical breakdown of this calculation is visualized in the following diagram:

Caption: Hierarchical breakdown of the molecular weight calculation.

The Critical Role of Molecular Weight in Experimental Design

An accurate molecular weight is not merely a descriptive property; it is a cornerstone of quantitative chemical and biological research. Its correct application is fundamental to experimental success and data integrity.[2][12][13]

Stoichiometric Precision

Stoichiometry governs the quantitative relationships in a chemical reaction. The molecular weight is the bridge that connects the macroscopic mass of a substance (in grams) to the microscopic number of molecules (in moles).[14] For drug development professionals synthesizing novel compounds using this compound as a starting material, precise stoichiometric calculations are essential to:

-

Maximize Product Yield: Ensuring reactants are added in the correct molar ratios prevents waste of valuable materials and simplifies product purification.

-

Control Reaction Pathways: In complex syntheses, controlling the molar amounts of reagents can direct the reaction towards the desired product and minimize side-reactions.

Preparation of Molar Solutions

The majority of biological assays and analytical chemistry workflows require reagents to be prepared at a specific molar concentration (moles per liter, M). The molecular weight is a direct input for the calculation required to achieve a target concentration.[15][16] Inaccurate solution preparation can lead to non-reproducible results, failed experiments, and incorrect interpretation of data.

Experimental Protocol: Preparation of a Standard 10 mM Stock Solution

This protocol provides a self-validating method for preparing a 100 mL stock solution of this compound at a concentration of 10 millimolar (mM).

Objective: To accurately prepare 100 mL of a 10 mM solution.

Materials:

-

This compound (MW = 240.50 g/mol )

-

Analytical balance (accurate to ±0.1 mg)

-

100 mL Class A volumetric flask

-

Weighing paper or boat

-

Spatula

-

Appropriate solvent (e.g., DMSO, Deionized Water)

-

Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Workflow Diagram:

Caption: Step-by-step workflow for molar solution preparation.

Step-by-Step Methodology:

-

Calculate the Required Mass:

-

The formula to calculate the mass of solute is: Mass (g) = Molarity (mol/L) × Molecular Weight ( g/mol ) × Volume (L)

-

Convert desired concentration and volume to base units:

-

Molarity = 10 mM = 0.010 mol/L

-

Volume = 100 mL = 0.100 L

-

-

Perform the calculation: Mass = 0.010 mol/L × 240.50 g/mol × 0.100 L = 0.2405 g

-

Convert to milligrams for weighing: 240.5 mg

-

-

Weigh the Compound:

-

Place a clean weighing boat on the analytical balance and tare (zero) the scale.

-

Carefully add this compound using a spatula until the balance reads 240.5 mg (0.2405 g). Record the exact mass.

-

-

Dissolve the Compound:

-

Carefully transfer the weighed solid into the 100 mL volumetric flask.

-

Add approximately 50 mL of the chosen solvent to the flask.

-

Stopper the flask and swirl or vortex gently until all the solid has completely dissolved. A brief sonication may be used if dissolution is slow.

-

-

Dilute to Final Volume:

-

Once the solute is fully dissolved, continue adding the solvent until the bottom of the meniscus aligns precisely with the 100 mL calibration mark on the neck of the flask.[17]

-

Use a dropper for the final additions to ensure accuracy.

-

-

Homogenize the Solution:

-

Stopper the flask securely and invert it 15-20 times to ensure the solution is homogeneous.

-

-

Label and Store:

-

Label the flask with the compound name, exact concentration (recalculated with the actual mass if it deviated slightly from the target), preparation date, and solvent used. Store appropriately.

-

Analytical Verification: Mass Spectrometry

While the molecular weight is a calculated theoretical value, its experimental verification is crucial for confirming the identity and purity of a chemical sample. Mass spectrometry (MS) is the definitive technique for this purpose.[18][19]

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules.[19] For a small molecule like this compound, an electrospray ionization (ESI) source is typically used.

Expected Results: The hydrochloride salt will typically dissociate in the ESI source. The instrument will detect the protonated free base, [M+H]⁺.

-

Mass of Free Base (C₇H₇BrFN): 203.98 g/mol

-

Mass of Proton (H⁺): 1.008 g/mol

-

Expected [M+H]⁺ Ion: 204.99 m/z

A high-resolution mass spectrometer can provide an exact mass measurement, which helps to confirm the elemental formula.[19] Furthermore, bromine has two major isotopes, ⁷⁹Br (~51%) and ⁸¹Br (~49%), in a roughly 1:1 ratio.[8] This results in a characteristic isotopic pattern in the mass spectrum, where two peaks of nearly equal intensity, separated by ~2 m/z units, will be observed for any bromine-containing fragment. This pattern is a powerful diagnostic tool for confirming the presence of bromine in the molecule.

Conclusion

The molecular weight of this compound, 240.50 g/mol , is a fundamental constant derived from its atomic composition. This value is indispensable for the accurate execution of chemical synthesis and the preparation of solutions for biological and chemical analysis. Its application underpins the principles of stoichiometry and molarity, ensuring that experimental work is both precise and reproducible. The verification of this molecular weight via mass spectrometry serves as a critical quality control step, confirming the identity and integrity of the compound for advanced research applications.

References

- This compound, 98% - CymitQuimica. (URL: )

- This compound - Mosher Chemical. (URL: )

- Bromine - Wikipedia. (URL: [Link])

- Fluorine - Wikipedia. (URL: [Link])

- This compound - Amerigo Scientific. (URL: [Link])

- Atomic Weights of the Elements 2023 - IUPAC. (URL: [Link])

- Atomic weight | Definition, Units, & Table | Britannica. (URL: [Link])

- Hydrogen - Wikipedia. (URL: [Link])

- Chlorine - Wikipedia. (URL: [Link])

- Nitrogen - Wikipedia. (URL: [Link])

- What Is Molecular Weight? Chemistry Definition - ThoughtCo. (URL: [Link])

- Molecular Weight: Definition, Formula, Methods, Molar Mass - StudySmarter. (URL: [Link])

- What is Molecular Weight and Why is it Important? - Modern Biology, Inc. (URL: [Link])

- Solution Preparation Guide - Carolina Knowledge Center. (URL: [Link])

- PREPARING SOLUTIONS AND MAKING DILUTIONS - University of North Carolina. (URL: [Link])

- Preparation of Molar and Normal Solutions | Pharmaguideline. (URL: [Link])

- What Is The Importance Of Atomic Weights In Stoichiometry? - Chemistry For Everyone. (URL: [Link])

- Determination of Molecular Weight by Mass Spectrometry | MtoZ Biolabs. (URL: [Link])

- New Technique Improves Mass Spectrometry for Precise Molecular Analysis - AZoM. (URL: [Link])

Sources

- 1. What Is Molecular Weight? Chemistry Definition [thoughtco.com]

- 2. modernbio.com [modernbio.com]

- 3. Nitrogen - Wikipedia [en.wikipedia.org]

- 4. Chlorine - Wikipedia [en.wikipedia.org]

- 5. Atomic Weight of Bromine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 6. 2023 Atomic Weights [iupac.qmul.ac.uk]

- 7. Atomic weight | Definition, Units, & Table | Britannica [britannica.com]

- 8. Bromine - Wikipedia [en.wikipedia.org]

- 9. Fluorine - Wikipedia [en.wikipedia.org]

- 10. Hydrogen - Wikipedia [en.wikipedia.org]

- 11. Chlorine Facts - Chlorine The Element of Surprise [chlorine.org]

- 12. studysmarter.co.uk [studysmarter.co.uk]

- 13. Understanding Molecular Weight: The Essential Unit of Measurement - Oreate AI Blog [oreateai.com]

- 14. youtube.com [youtube.com]

- 15. knowledge.carolina.com [knowledge.carolina.com]

- 16. Preparation of Molar and Normal Solutions | Pharmaguideline [pharmaguideline.com]

- 17. learning-center.homesciencetools.com [learning-center.homesciencetools.com]

- 18. azooptics.com [azooptics.com]

- 19. How to Determine Molecular Weight? | MtoZ Biolabs [mtoz-biolabs.com]

3-Bromo-4-fluorobenzylamine hydrochloride solubility data

An In-depth Technical Guide to the Solubility of 3-Bromo-4-fluorobenzylamine Hydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in pharmaceutical research. Directed at researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer a practical framework for understanding and determining the solubility of this compound. We will delve into its physicochemical properties, address existing data gaps, and provide a detailed, field-proven protocol for generating reliable thermodynamic solubility data.

Introduction: The Critical Role of Solubility

In drug discovery and development, solubility is a cornerstone physicochemical property that dictates a compound's behavior from early screening to final formulation.[1] Poor aqueous solubility is a primary contributor to low bioavailability for oral dosage forms and can create significant challenges in developing parenteral formulations.[1] this compound, as a substituted benzylamine, is a valuable building block in medicinal chemistry. Understanding its solubility is not merely an academic exercise; it is a critical step for ensuring reproducible results in biological assays, optimizing reaction conditions in process chemistry, and designing effective drug delivery systems.

This guide addresses the current landscape of publicly available data for this compound and, more importantly, equips the researcher with the methodology to establish its solubility profile with confidence.

Physicochemical Profile and Identifier Clarification

A thorough understanding of a compound's basic properties is the foundation of any solubility study. However, it is important to note a discrepancy in the public domain regarding the CAS (Chemical Abstracts Service) number for this compound. Various suppliers list it under CAS 202865-68-7 and CAS 77771-03-0 .[2][3][4] Researchers should therefore verify the identity and purity of their material via analytical techniques (e.g., NMR, Mass Spectrometry, Elemental Analysis) and consistently reference the CAS number provided by their specific supplier.

The known physicochemical properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈BrClFN | [2][5] |

| Molecular Weight | 240.50 g/mol | [5] |

| Appearance | Pale cream or yellow powder/lumps | [5][6] |

| Melting Point | 214-218 °C | [7] |

| InChI Key | RSFNYNQGERWCMT-UHFFFAOYSA-N | [5] |

Aqueous and Solvent Solubility Profile: Addressing the Data Gap

A comprehensive search of scientific literature and chemical supplier databases reveals a significant gap in quantitative solubility data for this compound. While some sources provide the qualitative description "H2O: soluble," this information is insufficient for rigorous scientific applications.[6]

The hydrochloride salt form suggests that the compound will exhibit enhanced aqueous solubility compared to its free-base form. The protonated amine group increases polarity and allows for favorable ionic interactions with water.[8][9] However, the presence of the brominated and fluorinated phenyl ring contributes to the molecule's lipophilicity, which will limit its solubility. The interplay between the ionic salt and the hydrophobic aromatic ring makes experimental determination essential.

Given the lack of specific data, the following sections provide a robust protocol for researchers to determine this value empirically.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The "gold standard" for determining the true equilibrium solubility of a compound is the shake-flask method.[10] This method measures the concentration of a saturated solution that is in thermodynamic equilibrium with the undissolved solid material. The following protocol is a self-validating system designed for accuracy and reproducibility.

Causality Behind the Method

This protocol is designed to ensure that the measured concentration represents the true thermodynamic equilibrium. Kinetic solubility assays, which often involve precipitating a compound from a DMSO stock solution, can yield supersaturated solutions and thus overestimate solubility.[11] The shake-flask method, by starting with an excess of solid material and allowing sufficient time for equilibration, avoids this pitfall.[12]

Mandatory Visualization: Experimental Workflow

The diagram below outlines the complete workflow for the shake-flask solubility determination protocol.

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Methodology

1. Materials & Equipment:

-

This compound (solid powder)

-

Selected solvent (e.g., Phosphate-Buffered Saline pH 7.4, Water, 0.1N HCl)

-

Volumetric flasks and pipettes

-

2-4 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

HPLC system with a UV detector

-

Syringe filters (0.22 µm, low-binding material like PVDF is recommended)

-

Autosampler vials

2. Protocol Steps:

-

Solvent Preparation: Prepare the desired aqueous buffer or solvent. For pharmaceutical relevance, PBS at pH 7.4 is a common starting point. Ensure the pH is accurately measured and recorded.[11]

-

Addition of Solid: Weigh and add an excess amount of this compound to a glass vial (e.g., 2-5 mg into 1 mL of buffer). The key is to ensure that a solid phase remains after equilibration, indicating saturation.[11] Prepare at least three replicates for each solvent.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Allow the samples to shake for a minimum of 24 hours. A 48-hour period is often preferred to guarantee equilibrium has been reached.

-

Expert Insight: The goal is to reach a plateau where the concentration in the solution no longer changes over time. If resources permit, sampling at 24h and 48h can confirm that equilibrium has been achieved.

-

-

Phase Separation (Critical Step): After equilibration, allow the vials to stand for ~30 minutes for larger particles to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial.

-

Expert Insight: This step is critical for removing all undissolved micro-particulates. Filtration is generally preferred over centrifugation, which can leave fine particles suspended. Discard the first few drops of the filtrate to saturate any potential binding sites on the filter membrane.

-

-

Sample Dilution: Accurately dilute the clear, saturated filtrate with the mobile phase to a concentration that falls within the range of your analytical calibration curve.

-

Quantification via HPLC-UV: Analyze the diluted samples using a validated HPLC-UV method. A reverse-phase C18 column is typically suitable. The concentration is determined by comparing the peak area of the sample to a standard calibration curve.

-

Self-Validation: The calibration curve must have an R² value > 0.995 to be considered valid. Run quality control samples at known concentrations to verify accuracy.

-

Key Factors Influencing Solubility

The solubility of an amine hydrochloride like this compound is not a single value but is dependent on several environmental factors.

Mandatory Visualization: Factors Affecting Solubility

Caption: Key Factors Influencing Compound Solubility.

-

pH: This is arguably the most critical factor for an ionizable compound.[13] As an amine hydrochloride, the compound is a salt of a weak base. In acidic to neutral pH, it will exist predominantly in its protonated, more soluble cationic form. As the pH increases above the pKa of the corresponding amine, it will deprotonate to the less soluble free base, likely causing precipitation. A full pH-solubility profile is often required for pre-formulation studies.[11]

-

Temperature: The dissolution process for most solids is endothermic, meaning solubility tends to increase with temperature.[13] Conducting experiments at controlled physiological temperatures (e.g., 37°C) can provide more relevant data for biopharmaceutical applications.

-

Solvent Composition: While aqueous solubility is a primary focus, solubility in organic co-solvents (e.g., ethanol, DMSO, PEG 400) is vital for formulation development. As a polar salt, it will have limited solubility in non-polar solvents.

Conclusion

While public, quantitative solubility data for this compound is currently unavailable, this should not be a barrier to its effective use in research and development. By understanding its fundamental physicochemical properties and employing a robust, validated protocol like the shake-flask method described herein, researchers can confidently generate the high-quality solubility data required for their specific applications. This guide provides both the theoretical grounding and the practical steps necessary to empower scientists to fill this data gap and accelerate their research objectives.

References

- Solubility of Things. (n.d.). Methylamine hydrochloride.

- Dissolution Technologies. (2013). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- Plateforme de chimie biologique intégrative de Strasbourg (PCBIS). (n.d.). Thermodynamic solubility.

- Ingenta Connect. (2018). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing.

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.

- Quora. (2017). Why do amines dissolve in hydrochloric acid?.

- Mosher Chemical. (n.d.). This compound.

- BuyersGuideChem. (n.d.). This compound suppliers and producers.

- Advanced Technology & Industrial Co., Ltd. (n.d.). Product Search Result.

- Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs.

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. This compound suppliers and producers - BuyersGuideChem [buyersguidechem.com]

- 4. 77771-03-0 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 5. This compound, 98% [cymitquimica.com]

- 6. echemi.com [echemi.com]

- 7. Reliable Chemical Trading Partner, Professional this compound Supply [methylbenzoate-benzoicacid.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. quora.com [quora.com]

- 10. ingentaconnect.com [ingentaconnect.com]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 13. ascendiacdmo.com [ascendiacdmo.com]

3-Bromo-4-fluorobenzylamine hydrochloride spectral data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Bromo-4-fluorobenzylamine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the core spectroscopic techniques used to characterize this compound (CAS No: 202865-68-7), a halogenated building block crucial in pharmaceutical research and development.[1] We delve into the principles and expected outcomes of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). This document is designed for researchers, scientists, and drug development professionals, offering not only predicted spectral data based on established principles but also detailed, field-proven experimental protocols. The causality behind methodological choices is explained, ensuring a deep understanding of the analytical workflow for this and structurally similar compounds.

Molecular Structure and Physicochemical Properties

This compound is a solid, often appearing as a pale cream powder or lumps.[1] Its molecular structure combines a substituted benzene ring with a protonated aminomethyl group, making it a valuable intermediate in organic synthesis.

Caption: 2D Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.[2] For a hydrochloride salt like this compound, a polar deuterated solvent such as DMSO-d₆ is an excellent choice as it readily dissolves the salt and its residual proton signal does not interfere with the key aromatic and aliphatic regions. The protonated amine protons are also often observable in DMSO-d₆.

Predicted ¹H and ¹³C NMR Spectral Data

The following data are predicted based on established substituent effects on aromatic systems and data from analogous compounds.[3][4]

Table 1: Predicted NMR Data (in DMSO-d₆)

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant(s) (J, Hz) | Assignment |

|---|---|---|---|---|

| ¹H | ~8.6 | Broad singlet | - | -NH₃⁺ |

| ~7.8 | Doublet (d) | J(H,H) ≈ 2.0 | H-2 | |

| ~7.6 | Doublet of doublets (dd) | J(H,H) ≈ 8.5, J(H,H) ≈ 2.0 | H-6 | |

| ~7.4 | Triplet (t) | J(H,F) ≈ J(H,H) ≈ 8.5 | H-5 | |

| ~4.1 | Singlet (or broad s) | - | -CH₂- | |

| ¹³C | ~159 | Doublet (d) | ¹J(C,F) ≈ 245 | C-4 |

| ~136 | Doublet (d) | ⁴J(C,F) ≈ 3.0 | C-1 | |

| ~135 | Singlet (s) | - | C-2 | |

| ~131 | Doublet (d) | ³J(C,F) ≈ 5.5 | C-6 | |

| ~118 | Doublet (d) | ²J(C,F) ≈ 21.0 | C-5 | |

| ~110 | Singlet (s) | - | C-3 |

| | ~44 | Singlet (s) | - | -CH₂- |

Interpretation of Predicted Spectra

-

¹H NMR: The aromatic region (7.0-8.0 ppm) is expected to show three distinct signals for the three aromatic protons. The proton at C-2 will be a doublet due to coupling with H-6. The proton at C-6 will appear as a doublet of doublets, coupling to both H-5 and H-2. The proton at C-5 will appear as a triplet due to similar coupling constants to both the adjacent H-6 and the fluorine atom at C-4.[5] The benzylic protons (-CH₂) are expected around 4.1 ppm. The three protons of the ammonium group (-NH₃⁺) will likely appear as a broad singlet significantly downfield (~8.6 ppm) due to the positive charge and hydrogen bonding with the DMSO solvent.

-

¹³C NMR: Seven distinct carbon signals are predicted. The carbon attached to the highly electronegative fluorine (C-4) will be the most downfield in the aromatic region and will exhibit a large one-bond coupling constant (¹J(C,F) ~245 Hz).[6] Other carbons in the ring will show smaller two-, three-, or four-bond couplings to fluorine. The carbon bearing the bromine (C-3) will be significantly shielded compared to an unsubstituted carbon. The benzylic carbon (-CH₂-) is expected in the aliphatic region around 44 ppm.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Weigh approximately 5-10 mg of this compound.[7]

-

Dissolution: Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry 5 mm NMR tube.[7]

-

Mixing: Cap the tube and invert several times to ensure the sample is fully dissolved and the solution is homogeneous. A brief vortex may be used if necessary.

-

Instrument Setup: Insert the sample into the NMR spectrometer.

-

Locking and Shimming: Lock onto the deuterium signal of the DMSO-d₆. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition:

-

¹H NMR: Acquire a one-dimensional proton spectrum using a standard pulse-acquire sequence. Typically, 8-16 scans are sufficient for a sample of this concentration.

-

¹³C NMR: Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.[7]

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Reference the ¹H spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C spectrum to the DMSO septet at 39.52 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[8] For solid samples, the potassium bromide (KBr) pellet method is a robust and widely used technique that minimizes spectral interference.[9]

Predicted FT-IR Absorption Data

Table 2: Predicted FT-IR Characteristic Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| 3100 - 2800 | Strong, Broad | N-H Stretch | Ammonium (-NH₃⁺) |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic C-H |

| 2980 - 2850 | Medium | C-H Stretch | Aliphatic (-CH₂-) |

| ~1600, ~1475 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1610 - 1550 | Medium, Broad | N-H Bend (Asymmetric) | Ammonium (-NH₃⁺) |

| 1550 - 1480 | Medium, Broad | N-H Bend (Symmetric) | Ammonium (-NH₃⁺) |

| 1250 - 1200 | Strong | C-F Stretch | Aryl-Fluoride |

| 1100 - 1000 | Medium | C-N Stretch | Aliphatic Amine |

| 690 - 515 | Medium-Strong | C-Br Stretch | Aryl-Bromide |

Interpretation: The spectrum will be dominated by a broad, strong absorption in the 3100-2800 cm⁻¹ region, characteristic of the N-H stretching vibrations of the ammonium salt.[10] Distinct peaks for aromatic C=C stretching will appear around 1600 and 1475 cm⁻¹. The presence of the halogen substituents will be confirmed by a strong C-F stretch around 1250 cm⁻¹ and a C-Br stretch in the lower frequency "fingerprint" region (below 700 cm⁻¹).[11]

Experimental Protocol: KBr Pellet Method

-

Material Preparation: Gently grind spectroscopic grade KBr powder (approx. 150-200 mg) in an agate mortar to ensure it is dry and fine.[9]

-

Sample Mixing: Add 1-2 mg of this compound to the mortar.[9]

-

Homogenization: Grind the sample and KBr together rapidly with a pestle until the mixture is a fine, homogeneous powder. This step is critical for obtaining a high-quality spectrum.[12]

-

Pellet Pressing: Transfer a portion of the mixture into a pellet die. Assemble the die and place it in a hydraulic press.

-

Evacuation (Optional but Recommended): Connect the die to a vacuum pump for a few minutes to remove trapped air and moisture, which can cause scattering or interfere with the spectrum.[10]

-

Compression: Apply pressure (typically 8-10 tons) for approximately 1-2 minutes to form a thin, transparent or translucent pellet.[12]

-

Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Data Acquisition: Record a background spectrum (of air or a pure KBr pellet). Then, record the sample spectrum, typically over a range of 4000-400 cm⁻¹. The instrument software will automatically ratio the sample spectrum to the background.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about a molecule's mass and, by extension, its elemental formula. Tandem MS (MS/MS) experiments can reveal structural information through controlled fragmentation. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, non-volatile compounds like amine salts.[13]

Predicted Mass Spectrometry Data (Positive ESI)

The analysis will detect the protonated free base, [M+H]⁺, as the hydrochloride salt dissociates in the ESI source. The free base (C₇H₇BrFN) has a monoisotopic mass of 202.98 g/mol .

Table 3: Predicted ESI-MS Fragments

| m/z (mass/charge) | Predicted Ion | Notes |

|---|---|---|

| 204.0 / 206.0 | [C₇H₇BrFN + H]⁺ | Molecular ion peak cluster [M+H]⁺. The two peaks are separated by 2 Da with a ~1:1 intensity ratio due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes.[14][15] |

| 187.0 / 189.0 | [C₇H₅BrF]⁺ | Primary fragment resulting from the loss of ammonia (NH₃). This benzylic cation is a common and stable fragment for benzylamines.[13] The 1:1 isotopic pattern persists. |

Interpretation of Predicted Spectrum

The most telling feature of the mass spectrum will be the "doublet" peak for any bromine-containing ion, with the two signals having nearly equal intensity and separated by 2 m/z units.[15] The base peak in the full scan MS spectrum is expected to be the molecular ion cluster at m/z 204/206. In an MS/MS experiment where the m/z 204/206 ion is isolated and fragmented, the primary daughter ion would be observed at m/z 187/189, corresponding to the neutral loss of 17 Da (ammonia).

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent system, such as a 50:50 mixture of methanol and water, often with a small amount of formic acid (0.1%) to ensure protonation.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Instrument Parameters (Positive Ion Mode):

-

Capillary Voltage: ~3-4 kV

-

Source Temperature: ~120-150 °C

-

Desolvation Gas (N₂): Set to an appropriate flow rate and temperature to aid solvent evaporation.

-

-

Data Acquisition (Full Scan): Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 50-300).

-

Data Acquisition (MS/MS): If fragmentation analysis is desired, perform a product ion scan. Set the quadrupole to isolate the precursor ion cluster (m/z 204/206) and apply collision energy (e.g., 15-25 eV) in the collision cell to induce fragmentation. Scan for the resulting product ions.

Integrated Spectroscopic Analysis Workflow

No single technique provides a complete structural picture. The synergy between NMR, IR, and MS is essential for unambiguous structure confirmation.

Caption: Integrated workflow for spectroscopic structure elucidation.

Conclusion

The structural characterization of this compound is reliably achieved through a combination of NMR, FT-IR, and mass spectrometry. ¹H and ¹³C NMR define the precise arrangement of atoms and connectivity. FT-IR confirms the presence of key functional groups, particularly the ammonium salt and carbon-halogen bonds. Mass spectrometry verifies the molecular weight and reveals the characteristic isotopic signature of bromine, confirming its presence. The protocols and predicted data herein provide a robust framework for the analysis of this important chemical intermediate, ensuring its identity and purity in research and development settings.

References

- Shimadzu. (n.d.). KBr Pellet Method.

- UCLA Chemistry. (n.d.). Sample preparation for FT-IR.

- Olori, A., Di Pietro, P., & Campopiano, A. (2021). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. International Journal of Scientific & Advanced Research.

- The Infrared and Raman Discussion Group (IRDG). (n.d.). Preparation of Samples for IR Spectroscopy as KBr Disks.

- Campopiano, A., et al. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. International Journal of Scientific & Advanced Research, 4(2).

- Borges, C. R., et al. (2003). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 38(3), 307-16.

- Clark Physical Sciences Library. (n.d.). SDBS: Spectral Database for Organic Compounds.

- UW-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS.

- Bioregistry. (n.d.). Spectral Database for Organic Compounds.

- ResearchGate. (n.d.). Online ESI(+)-MS spectra of a) the reaction of benzylamine with CeCl3/NaI....

- Wu, G. (2001). High-Field Chlorine NMR Spectroscopy of Solid Organic Hydrochloride Salts: A Sensitive Probe of Hydrogen Bonding Environment. The Journal of Physical Chemistry A, 105(33), 7793–7800.

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- Szeleszczuk, Ł., et al. (2021). Single-Crystal X-ray and Solid-State NMR Characterisation of AND-1184 and Its Hydrochloride Form. Molecules, 26(23), 7178.

- KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I). In Organic Chemistry I.

- Zhong, G., et al. (2011). Derivatization of (5R)-hydroxytriptolide from benzylamine to enhance mass spectrometric detection: application to a Phase I pharmacokinetic study in humans. Analytica Chimica Acta, 691(1-2), 103-9.

- The Royal Society of Chemistry. (2018). Supporting Information.

- National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds, SDBS.

- ResearchGate. (2001). High-Field Chlorine NMR Spectroscopy of Solid Organic Hydrochloride Salts: A Sensitive Probe of Hydrogen Bonding Environment. Request PDF.

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

- Kwan, E. E. (2011). Lecture 13: Experimental Methods. Harvard University.

- MassBank. (2016). Benzylamine.

- Amerigo Scientific. (n.d.). This compound.

- University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences.

- University of Colorado Boulder. (n.d.). IR: alkyl halides. Organic Chemistry.